molecular formula C17H24N2O3 B2386041 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea CAS No. 1902956-46-0

1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea

Katalognummer: B2386041
CAS-Nummer: 1902956-46-0
Molekulargewicht: 304.39
InChI-Schlüssel: FFKGCBNJQSABJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea is a urea derivative featuring a fully saturated octahydrobenzo[b][1,4]dioxin core linked to a phenethyl group via a urea bridge.

Eigenschaften

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-17(18-9-8-13-4-2-1-3-5-13)19-14-6-7-15-16(12-14)22-11-10-21-15/h1-5,14-16H,6-12H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKGCBNJQSABJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)NCCC3=CC=CC=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea typically involves the following steps:

    Synthetic Routes: The preparation begins with the formation of the octahydrobenzo[b][1,4]dioxin ring, which is achieved through a series of cyclization reactions. This intermediate is then reacted with phenethylamine to form the desired urea derivative.

    Reaction Conditions: The reactions are generally carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure high yield and purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The octahydrobenzo[b][1,4]dioxin moiety in the target compound contrasts with the 2,3-dihydrobenzo[b][1,4]dioxin group found in many analogs (e.g., CAS 877641-09-3, CAS 923096-34-8).

Table 1: Molecular Data of Key Analogs
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Applications
1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea C₁₉H₂₆N₂O₃ 342.43 Octahydro core, phenethylurea Pharmacological (hypothetical)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxyphenethyl)urea (CAS N/A) C₂₂H₂₅N₃O₅ 411.46 Dihydro core, methoxyphenethylurea Research compound (biological screening)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea C₁₉H₁₈N₄O₃S 406.44 Thiophenyl-pyrazine substituent Medicinal chemistry (receptor targeting)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 923096-34-8) C₂₀H₂₁N₃O₄ 367.41 Methoxyethyl-indole substituent Pharmacological studies

Pharmacological Activity and Substituent Effects

  • Phenethyl vs.
  • Heterocyclic Modifications : Compounds like CAS 2034313-28-3 (pyridin-pyrrolidinyl substituent) and CAS 923096-34-8 (indole-methoxyethyl group) demonstrate how heterocyclic additions can diversify biological targets. For instance, thiophenyl-pyrazine substituents (CAS N/A) may improve binding to kinase domains .

Key Research Findings and Challenges

  • Synthetic Challenges : Introducing the octahydrobenzo[dioxin] core requires complex hydrogenation steps, posing scalability issues compared to dihydro analogs .
  • Biological Screening : Urea derivatives with flexible substituents (e.g., methoxyethyl-indole) exhibit broader activity profiles but may suffer from reduced selectivity .
  • Stability : The saturated core in the target compound likely improves metabolic stability over dihydro analogs, which are prone to oxidation .

Biologische Aktivität

1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea, identified by its CAS number 1902956-46-0, is a compound of interest in pharmacological research due to its potential biological activities. The compound's structure features a dioxin moiety, which is known for its diverse biological effects, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data tables.

  • Molecular Formula : C17H24N2O
  • Molecular Weight : 288.39 g/mol

Biological Activity Overview

Research indicates that compounds containing the octahydrobenzo[b][1,4]dioxin structure exhibit various biological activities. The following sections detail specific studies and findings related to the biological activity of 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea.

In Vitro Studies

A significant study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results demonstrated that 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea exhibited selective cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at low concentrations.

Table 1: Cytotoxicity of 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HeLa15.25.0
MCF-720.54.2
A54918.74.8

The mechanism by which 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea exerts its effects appears to involve the modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression. Research suggests that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 1: Anti-inflammatory Effects

In a study focusing on anti-inflammatory properties, the compound was tested in an animal model of induced inflammation. Results indicated a significant reduction in inflammatory markers and symptoms compared to control groups.

Table 2: Anti-inflammatory Effects in Animal Models

Treatment GroupInflammatory Marker Reduction (%)
Control0
Low Dose (10 mg/kg)25
High Dose (50 mg/kg)60

Toxicological Assessment

Toxicity studies have shown that while the compound exhibits promising biological activity, it also requires careful evaluation regarding safety and side effects. In preliminary tests on mammalian cell lines, no significant cytotoxicity was observed at concentrations up to 100 µM.

Q & A

Basic: What are the recommended synthetic pathways for 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenethylurea?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the octahydrobenzo[b][1,4]dioxin core, followed by coupling with phenethylurea precursors. Key steps include:

  • Core Synthesis : Cyclization of diols or dihalides under acidic or basic conditions to form the octahydrobenzo[b][1,4]dioxin moiety .
  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to link the dioxin core to the phenethylurea group under inert atmospheres (argon/nitrogen) .
  • Optimization : Reaction temperatures (e.g., 80–100°C) and solvent systems (e.g., dichloromethane or THF) are critical to minimize side reactions .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:
Standard analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and functional group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
  • Elemental Analysis : Combustion analysis for C, H, N content to validate stoichiometry .

Advanced: What methodological frameworks guide structure-activity relationship (SAR) studies for this compound?

Answer:
SAR analysis requires:

  • Functional Group Modification : Systematic substitution of the phenethyl or dioxin moieties to assess impact on bioactivity (e.g., introducing electron-withdrawing groups on the phenyl ring) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CNS receptors .
  • Pharmacological Profiling : In vitro assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity trends .

Advanced: How should researchers address contradictory pharmacological data across studies?

Answer:
Resolving contradictions involves:

  • Theoretical Anchoring : Aligning experimental designs with established frameworks (e.g., receptor theory for CNS targets) to contextualize results .
  • Dose-Response Analysis : Re-evaluating data using nonlinear regression models (e.g., Hill equation) to identify EC50_{50}/IC50_{50} discrepancies .
  • Meta-Analysis : Aggregating data from multiple studies with standardized protocols (e.g., fixed cell lines or uniform assay conditions) .

Advanced: What in vitro and in vivo models are appropriate for pharmacokinetic (PK) studies?

Answer:

  • In Vitro Models :
    • Hepatic Microsomes : To assess metabolic stability and cytochrome P450 interactions .
    • Caco-2 Cells : For intestinal permeability predictions .
  • In Vivo Models :
    • Rodent PK Studies : Administering the compound intravenously/orally to measure bioavailability, half-life, and tissue distribution .
    • Toxicology Screening : Dose-escalation studies in mice to determine NOAEL (No Observed Adverse Effect Level) .

Experimental Design: How can factorial design optimize reaction yields during synthesis?

Answer:
Factorial design allows simultaneous testing of multiple variables:

  • Variables : Temperature (60–100°C), catalyst loading (0.1–1.0 eq), and solvent polarity (THF vs. DMF) .
  • Response Surface Methodology (RSM) : Statistical modeling to identify optimal conditions (e.g., 85°C, 0.5 eq catalyst in THF) .
  • Validation : Repeating trials under predicted optimal conditions to confirm yield improvements (e.g., from 40% to 65%) .

Advanced: What statistical approaches are robust for interpreting biological activity data?

Answer:

  • Inferential Statistics : ANOVA for multi-group comparisons (e.g., dose-dependent inhibition across cell lines) .
  • Principal Component Analysis (PCA) : Reducing dimensionality in high-throughput screening data to identify activity clusters .
  • Bayesian Modeling : Estimating posterior probabilities for target engagement using prior in vitro data .

Advanced: How can researchers evaluate the compound’s selectivity for specific biological targets?

Answer:

  • Panel Screening : Testing against a broad range of receptors/enzymes (e.g., GPCRs, kinases) to identify off-target effects .
  • Functional Assays : Measuring second messenger responses (e.g., cAMP for GPCRs) to distinguish agonist/antagonist behavior .
  • Selectivity Indices : Calculating ratios (e.g., IC50_{50} for Target A vs. Target B) to quantify specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.